molecular formula C10H12O2 B1400159 3-Phenoxycyclobutan-1-ol CAS No. 1955473-80-9

3-Phenoxycyclobutan-1-ol

Cat. No.: B1400159
CAS No.: 1955473-80-9
M. Wt: 164.2 g/mol
InChI Key: OYYBVSIQKPPMFB-UHFFFAOYSA-N
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Description

3-Phenoxycyclobutan-1-ol is an organic compound with the molecular formula C10H12O2 It is a cyclobutane derivative where a phenoxy group is attached to the third carbon of the cyclobutane ring, and a hydroxyl group is attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenoxycyclobutan-1-ol can be achieved through several methods. One common approach involves the reaction of phenol with cyclobutanone in the presence of a base to form the desired product. Another method includes the use of epihalohydrins or epoxy alcohol derivatives, which undergo a formal [3 + 1]-cycloaddition with 1,1-diborylalkanes to yield borylated cyclobutanols, which can then be converted to this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Phenoxycyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form cyclobutanol derivatives.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclobutanone derivatives, while substitution reactions can introduce various functional groups onto the phenoxy ring.

Scientific Research Applications

3-Phenoxycyclobutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenoxycyclobutan-1-ol involves its interaction with various molecular targets and pathways. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the cyclobutane ring provides structural rigidity. These interactions can influence the compound’s reactivity and binding affinity in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenoxycyclobutan-1-ol is unique due to its combination of a cyclobutane ring and a phenoxy group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-phenoxycyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-8-6-10(7-8)12-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYBVSIQKPPMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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